7-(Morpholin-4-yl)quinazolin-4(3H)-one 7-(Morpholin-4-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1265848-98-3
VCID: VC4988459
InChI: InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16)
SMILES: C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

7-(Morpholin-4-yl)quinazolin-4(3H)-one

CAS No.: 1265848-98-3

Cat. No.: VC4988459

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

7-(Morpholin-4-yl)quinazolin-4(3H)-one - 1265848-98-3

Specification

CAS No. 1265848-98-3
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 7-morpholin-4-yl-3H-quinazolin-4-one
Standard InChI InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16)
Standard InChI Key NBTYLMFLZWTFJP-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a quinazolin-4(3H)-one core, a heterocyclic system featuring a fused benzene and pyrimidine ring. The morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) is attached at the 7-position of the quinazoline scaffold. This substitution imparts distinct electronic and steric properties, influencing reactivity and biological activity .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1265848-98-3
Molecular FormulaC12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight231.25 g/mol
IUPAC Name7-morpholin-4-yl-3H-quinazolin-4-one
SMILES NotationC1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3
InChI KeyNBTYLMFLZWTFJP-UHFFFAOYSA-N

Physicochemical Properties

The compound is a solid at room temperature, with a predicted boiling point of 455.7 \pm 55.0 \, ^\circ\text{C} and moderate solubility in dimethyl sulfoxide (DMSO) and methanol . Its pKa of 7.10±0.107.10 \pm 0.10 suggests partial ionization under physiological conditions, which may influence bioavailability in pharmacological contexts.

Table 2: Experimental and Predicted Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point455.7 \pm 55.0 \, ^\circ\text{C} (Predicted)
Density1.32±0.1g/cm31.32 \pm 0.1 \, \text{g/cm}^3 (Predicted)
SolubilityDMSO (Slightly), Methanol (Slightly)
Storage Conditions2–8°C

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis protocol for 7-(Morpholin-4-yl)quinazolin-4(3H)-one is disclosed in the provided sources, analogous quinazoline derivatives are synthesized via cyclization and substitution reactions. For example, the patent CN104130199A outlines a multi-step process for a related Gefitinib intermediate, involving nitration, reduction, and alkylation . Adapting these methods, the target compound could be synthesized through:

  • Formation of the Quinazoline Core: Cyclization of anthranilic acid derivatives or nitriles under acidic conditions.

  • Morpholine Substitution: Nucleophilic aromatic substitution or Ullmann-type coupling to introduce the morpholine group at the 7-position .

Reaction Conditions and Catalysis

Key parameters from analogous syntheses include:

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate nucleophilic substitutions .

  • Temperature Range: Reactions often proceed at 60–120°C to optimize kinetics without promoting side reactions .

  • Catalysts: Base catalysts (e.g., K2CO3\text{K}_2\text{CO}_3, triethylamine) enhance deprotonation and nucleophilicity .

Table 3: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
CyclizationHCl/MeOH, 60–65°C72%
AlkylationK2CO3\text{K}_2\text{CO}_3, acetone, 55–60°C86%
PurificationRecrystallization (Ethanol)>95%

Applications in Drug Discovery and Development

Emerging Therapeutic Targets

Recent studies explore its utility in:

  • Oncology: Inhibiting aberrant signaling pathways in non-small cell lung cancer (NSCLC).

  • Inflammation: Modulating COX-2 and LOX enzymes implicated in arthritis .

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Enhances solubility and metabolic stability compared to alkylamino groups.

  • Quinazolin-4(3H)-one Core: Essential for hydrogen bonding with kinase domains .

Future Directions and Challenges

Synthetic Chemistry Innovations

  • Green Chemistry Approaches: Reducing solvent waste via catalytic reactions.

  • Continuous Flow Synthesis: Improving yield and scalability .

Pharmacological Exploration

  • Target Identification: Screening against understudied kinases (e.g., JAK3, ALK).

  • Formulation Development: Enhancing bioavailability through prodrug strategies .

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